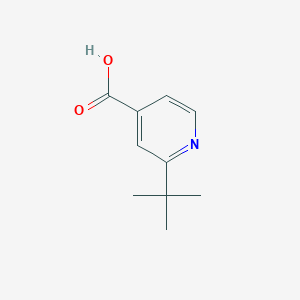

2-(tert-Butyl)isonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(tert-Butyl)isonicotinic acid and related derivatives often begins with chloronicotinic or aminonicotinic acids as precursors. For instance, tert-butyl esters of 2-aminonicotinic acid can be prepared from 2-chloronicotinic acid without the need for intermediate purification, showcasing the versatility of these methods in producing various nicotinic acid derivatives efficiently (Wright, 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing detailed information about their crystalline form and electronic configuration. For example, the structure of related compounds shows distinct dimeric arrangements and hydrogen bonding patterns, indicative of the complex interactions these molecules can engage in within solid states (Druyan et al., 1976).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leveraging the reactivity of the pyridine nitrogen and the carboxylic acid functionality. It can form complexes with metals, react with nucleophiles, and participate in condensation reactions. For instance, tert-butyl nitrite has been used in multicomponent reactions involving this compound, leading to the formation of fused ring structures through sequential C-N bond formations (Sau et al., 2018).

Wissenschaftliche Forschungsanwendungen

Photovoltaic Performance Improvement

2-(tert-Butyl)isonicotinic acid derivatives have been investigated for their role in improving the photovoltaic performance of dye-sensitized solar cells. Studies show that these compounds, when added to electrolytes, enhance the energy conversion efficiency by increasing the open-circuit potential and short current density, making them promising for high-efficiency and low-cost solar cells (Bagheri & Dehghani, 2015).

Supramolecular Self-Assembly

The derivatives of this compound have been used to create supramolecular self-assemblies. These compounds can recognize metal cations and dicarboxylic acids, forming nanoscale particles with potential applications in various fields (Yushkova et al., 2012).

Synthesis and Structural Studies

Research has focused on the synthesis and structure of compounds related to this compound. For instance, studies on 2,2′-diselenobisnicotinic acid tert-butyl ester highlight its unique crystal structure and potential applications in various chemical processes (Hong, 2009).

Catalytic Applications

The tert-butyl esters of this compound and related compounds have been explored for their catalytic properties in various chemical reactions. For example, they have been used in the liquid-phase catalytic synthesis of certain compounds, showing effectiveness in Prins condensation reactions and other processes (Wang et al., 2004).

Luminescent Properties

Compounds derived from this compound have demonstrated significant luminescent properties. Studies on silver(I) tert-butylethynide compounds with isonicotinic/isonicotinic acid as ligands show potential for applications in fluorescence probing and other optical uses (Xie et al., 2017).

Wirkmechanismus

Mode of Action

It is known that the tert-butyl group can influence the reactivity of compounds in chemical transformations . The tert-butyl group in 2-(tert-Butyl)isonicotinic acid may influence its interaction with its targets, leading to changes in the targets’ function or structure .

Biochemical Pathways

The tert-butyl group has been implicated in various biochemical pathways, including those involved in the biodegradation of certain compounds .

Pharmacokinetics

It is known that the tert-butyl group can influence the pharmacokinetic properties of compounds . For example, tert-butanol, a compound containing a tert-butyl group, is poorly absorbed through the skin but rapidly absorbed if inhaled or ingested . These properties may influence the bioavailability of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s production for industrial uses may result in its direct release to the environment, potentially affecting its action . Additionally, environmental processes such as dilution, sorption, volatilization, dispersion, and biological degradation can decrease concentrations of the compound in the environment .

Eigenschaften

IUPAC Name |

2-tert-butylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXZKPSVWZIJNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351209 |

Source

|

| Record name | 2-(tert-Butyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91940-84-0 |

Source

|

| Record name | 2-(tert-Butyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.